1-Neopentylpiperazin-2-one hydrochloride

Description

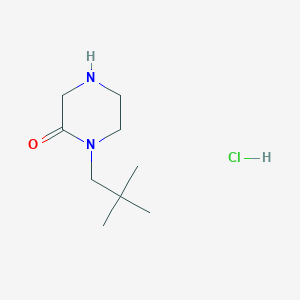

1-Neopentylpiperazin-2-one hydrochloride is a piperazine-derived compound characterized by a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen at position 1 of the piperazin-2-one ring, with a hydrochloride counterion. Piperazin-2-one derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,3)7-11-5-4-10-6-8(11)12;/h10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJVSGFICTWJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCNCC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Neopentylpiperazin-2-one hydrochloride can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.

Photocatalytic synthesis: Utilizing light to drive the formation of piperazine rings from suitable precursors.

Industrial production methods often involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Neopentylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Neopentylpiperazin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Neopentylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Piperazin-2-one Hydrochlorides

Key structural variations among piperazin-2-one hydrochlorides include substituents on the piperazine ring, which significantly influence solubility, stability, and biological activity. Below is a comparative analysis of selected analogues:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

- Lipophilicity and Bioavailability : The neopentyl group in 1-neopentylpiperazin-2-one HCl is bulkier than methyl or isopropyl groups, likely increasing lipophilicity and membrane permeability compared to 1-methyl- or 1-isopropyl derivatives. This could enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .

- Solubility: Chlorophenyl and methylphenoxy substituents (e.g., in 1-(3-chlorophenyl)piperazin-2-one HCl and 2-(3-methylphenoxy)-propan-1-one HCl) introduce aromaticity, reducing aqueous solubility but improving binding affinity to hydrophobic targets .

- Stability: Piperazin-2-one rings are generally stable under physiological conditions.

Biological Activity

1-Neopentylpiperazin-2-one hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies that illustrate its applications in various fields.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₈ClN₃O

- Molecular Weight : 233.73 g/mol

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, which may lead to altered physiological responses.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on recent studies:

Case Studies

Several case studies have explored the effects of this compound in different contexts:

-

Antimicrobial Efficacy

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a novel antimicrobial agent.

-

Cancer Cell Line Testing

- In vitro assays conducted on human cancer cell lines demonstrated that this compound could reduce cell viability by up to 70% at a concentration of 100 µM after 48 hours of treatment. This points towards its potential as an anticancer therapeutic.

-

Neuropharmacological Effects

- Research involving animal models showed that administration of the compound led to increased levels of serotonin in the brain, suggesting its role as a serotonin reuptake inhibitor, which may have implications for treating depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.